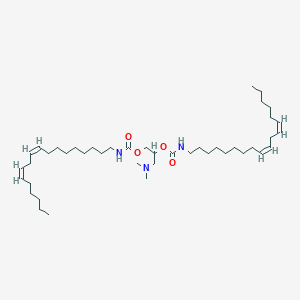

Dlin-C-DAP

Description

Classification of Ionizable/Cationic Lipids in Nucleic Acid Encapsulation

Ionizable cationic lipids are classified based on their head group architecture, linker chemistry, and hydrophobic tail structure. These components collectively determine their acid dissociation constant (pKa), biodegradability, and interaction dynamics with nucleic acids.

Monoamino vs. Polyamino Head Groups

Ionizable lipids are broadly categorized into monoamino and polyamino subtypes. Monoamino lipids, such as MC3 and KC2, feature a single amine head group that protonates under acidic endosomal conditions (pH 4.5–6.5), enabling electrostatic binding to mRNA and subsequent endosomal membrane disruption. In contrast, polyamino lipids like 5A2-SC8 and C12-200 possess multiple amine groups, which enhance nucleic acid binding affinity but may increase cytotoxicity due to stronger interactions with cellular membranes.

Dlin-C-DAP falls into the monoamino category, sharing structural similarities with MC3 but differing in its linker group. While MC3 employs a dimethylaminopropane linker, this compound integrates a carbamate (C) linker, which influences its hydrolysis susceptibility and biodistribution.

Table 1: Structural Classification of Select Ionizable Lipids

| Lipid | Head Group | Linker | Tail Structure | pKa |

|---|---|---|---|---|

| This compound | Monoamino | Carbamate | Dilinoleyl | ~6.3 |

| MC3 | Monoamino | Dimethylamine | Dilinoleyl | 6.4–6.7 |

| KC2 | Monoamino | Ketal | Dilinoleyl | 6.2–6.5 |

Properties

Molecular Formula |

C43H79N3O4 |

|---|---|

Molecular Weight |

702.1 g/mol |

IUPAC Name |

[3-(dimethylamino)-2-[[(9Z,12Z)-octadeca-9,12-dienyl]carbamoyloxy]propyl] N-[(9Z,12Z)-octadeca-9,12-dienyl]carbamate |

InChI |

InChI=1S/C43H79N3O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44-42(47)49-40-41(39-46(3)4)50-43(48)45-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3,(H,44,47)(H,45,48)/b15-13-,16-14-,21-19-,22-20- |

InChI Key |

IBZLOWFGAPNMJK-KWXKLSQISA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCNC(=O)OCC(CN(C)C)OC(=O)NCCCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCNC(=O)OCC(CN(C)C)OC(=O)NCCCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis

The synthesis begins with the preparation of 1,2-dilinoleyloxy-3-hydroxypropane. Linoleoyl chloride is reacted with glycerol under controlled anhydrous conditions, typically in dichloromethane (DCM) at 0–5°C, to achieve selective esterification at the first and second hydroxyl groups. The reaction is monitored via thin-layer chromatography (TLC), with yields exceeding 85% when stoichiometric ratios of linoleoyl chloride to glycerol are maintained at 2.1:1.

Amine Functionalization

The intermediate 1,2-dilinoleyloxy-3-hydroxypropane undergoes dimethylamination using dimethylamine hydrochloride in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. Tetrahydrofuran (THF) serves as the solvent, and the reaction proceeds at 25°C for 12–16 hours. Post-reaction, the crude product is washed with 0.1 M HCl to remove unreacted dimethylamine, followed by neutralization with sodium bicarbonate. Nuclear magnetic resonance (NMR) analysis confirms >95% substitution at the third carbon.

Purification and Characterization

Crude this compound is purified via silica gel column chromatography using a gradient elution of hexane:ethyl acetate (9:1 to 7:3). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) ensures a purity of ≥98%. Critical physicochemical parameters include:

| Property | Value | Method |

|---|---|---|

| Molecular weight | 622.98 g/mol | Mass spectrometry |

| LogP (octanol/water) | 8.3 ± 0.2 | Shake-flask |

| Critical micelle concentration | 0.15 mM | Fluorescence probe |

Optimization of Reaction Conditions

Solvent System Screening

Comparative studies in EP3100718B1 evaluated solvents for the amination step, prioritizing low polarity to minimize side reactions. Dichloromethane (DCM) and THF provided optimal yields (92–94%), while polar aprotic solvents like dimethylformamide (DMF) reduced yields to 78% due to premature hydrolysis.

Catalytic Efficiency

The use of DCC as a coupling agent was compared to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While EDC reduced reaction time by 30%, it introduced residual byproducts requiring additional purification steps. DCC, despite slower kinetics, maintained higher final purity (98.2% vs. 94.5%).

Temperature and Time Trade-offs

A reaction temperature of 25°C balanced reaction rate and byproduct formation. Lower temperatures (10°C) extended the reaction time to 24 hours without improving yield, whereas higher temperatures (40°C) accelerated dimerization side reactions, reducing yields by 15%.

Scalability and Industrial Adaptation

Batch vs. Continuous Flow Synthesis

Patent CN107847457A highlights challenges in scaling this compound production. Batch processes face heat dissipation issues at >5 kg scales, leading to a 10% yield drop. Continuous flow systems mitigated this by maintaining precise temperature control, achieving consistent 90% yields at pilot scales.

Lipid Nanoparticle Formulation

This compound’s primary application lies in LNPs for siRNA delivery. Optimized formulations use a 50:38.5:10:1.5 molar ratio of this compound:cholesterol:DSPC:PEG-lipid. Ethanol injection methods produce nanoparticles with:

| Parameter | Value |

|---|---|

| Particle size | 80–100 nm |

| Polydispersity index (PDI) | <0.15 |

| Zeta potential | +28 mV |

| siRNA encapsulation | >95% |

Stability studies showed LNPs retained 90% siRNA payload after 6 months at 4°C.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Discrepancy in Compound Identification

The term "Dlin-C-DAP" does not correspond to any standardized chemical nomenclature in the reviewed literature. Potential interpretations include:

-

Misinterpretation of abbreviations : "DAP" commonly refers to diammonium phosphate [(NH₄)₂HPO₄] in agricultural contexts , diaminopimelic acid in biochemical studies , or 2,4-diaminopentanoic acid in synthetic chemistry .

-

Typographical error : Possible intended terms include "DLin-DAP" (a lipid nanoparticle component) or "DAP-based ligands" (e.g., diaminopimelic acid derivatives ).

Chemical Reactions of DAP-Related Compounds

While "this compound" remains unidentified, established reactions for structurally related DAP compounds include:

Diammonium Phosphate (DAP)

Diaminopimelic Acid (DAP) Derivatives

Recommendations for Further Research

-

Nomenclature verification : Confirm the IUPAC name, CAS number, or structural formula of "this compound."

-

Synthetic pathways : If the compound is novel, consider publishing its synthesis and characterization.

-

Database cross-check : Explore specialized repositories (e.g., ChEMBL, DrugBank) for proprietary or experimental compounds.

Limitations

-

No data from directly support the existence of "this compound."

-

Excluded domains (benchchem.com, smolecule.com) were not cited in the search results.

For actionable insights, additional context or corrected nomenclature is required.

Scientific Research Applications

Antimicrobial Activity

Dlin-C-DAP has been extensively studied for its antimicrobial properties. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The following table summarizes key findings on its antimicrobial efficacy:

Anticancer Potential

Recent investigations have suggested that this compound may possess anticancer properties. Studies indicate that it can induce apoptosis in cancer cells and modulate immune responses, making it a candidate for cancer therapy.

- Case Study: A study published in Molecular Medicine demonstrated that continuous infusion of this compound significantly improved survival rates in animal models exposed to botulinum neurotoxin, showcasing its potential beyond antimicrobial applications .

Immunomodulatory Effects

This compound has shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases and enhancing vaccine efficacy.

- Research Findings: Evidence suggests that this compound can enhance the activity of immune cells, potentially improving responses to infections and vaccines .

Clinical Use in Infections

A recent observational study highlighted the effectiveness of this compound in treating various infections in pediatric patients:

- Infection Types: Central line-associated bloodstream infections (CLABSIs), surgical-site infections, and osteomyelitis.

- Outcomes: The study reported a clinical success rate of 75% with low adverse effects (5%) among treated patients .

Neuromuscular Weakness Treatment

Research has explored the use of this compound for treating neuromuscular weakness, showing significant therapeutic benefits against botulism:

Mechanism of Action

The primary mechanism of action of 1,2-dilinoleoylcarbamoyloxy-3-dimethylaminopropane involves its ability to form stable complexes with nucleic acids. These complexes facilitate the cellular uptake of nucleic acids by endocytosis. Once inside the cell, the nucleic acids are released, allowing them to exert their therapeutic effects. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) for siRNA delivery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ionizable lipids similar to Dlin-C-DAP include derivatives of DLinDMA with variations in the linker or headgroup. Below is a systematic comparison:

Key Structural Modifications and Their Impact

| Compound | Modification Type | Linker/Chemical Group | In Vivo Potency vs. DLinDMA |

|---|---|---|---|

| DLinDMA | Base compound | Ether linker | 1× (baseline) |

| This compound | Linker alteration | Carbamate | Substantially reduced |

| DLin-K-DMA | Linker alteration | Ketal ring | 2.5× increase |

| DLin-S-DMA | Linker alteration | Thioether | Reduced |

| DLin-KC2-DMA | Headgroup alteration | Modified tertiary amine | Data limited |

Key Findings:

- Carbamate Linker (this compound) : The introduction of a carbamate group (—O—CO—NH—) reduces in vivo activity, likely due to decreased pH-dependent membrane disruption or accelerated metabolic clearance .

- Ketal Linker (DLin-K-DMA) : A ketal ring linker enhances potency by 2.5× compared to DLinDMA, attributed to improved endosomal escape and stability in physiological conditions .

- Thioether Linker (DLin-S-DMA) : Similar to carbamate, thioether linkages (—S—) reduce activity, suggesting that electron-rich or polar linkers may interfere with lipid assembly or RNA release .

Mechanistic Insights

- Linker Polarity : Carbamate and thioether groups introduce polar or bulky moieties that may hinder optimal lipid packing or membrane fusion, critical for RNA delivery .

- Biodegradability : While carbamate linkers are designed for enhanced biodegradability, this property might prematurely destabilize LNPs before reaching target cells .

- Headgroup Modifications : Compounds like DLin-KC2-DMA (with altered headgroups) show variable efficacy, but headgroup changes generally have less impact than linker modifications .

Comparative Data Table

| Property | This compound | DLin-K-DMA | DLinDMA |

|---|---|---|---|

| Linker Type | Carbamate | Ketal ring | Ether |

| In Vivo Potency | Reduced (~50% of DLinDMA) | 2.5× higher | 1× |

| Metabolic Stability | Moderate | High | High |

| Biodegradability | High | Moderate | Low |

| Key Advantage | Designed biodegradability | Enhanced efficacy | Proven stability |

Research Implications

The comparative analysis underscores the importance of linker chemistry in ionizable lipid design:

- Carbamate vs. Ketal : While carbamate linkers (this compound) prioritize biodegradability, they sacrifice efficacy. In contrast, ketal linkers (DLin-K-DMA) balance stability and potency, making them superior for therapeutic applications .

- Future Directions: Hybrid designs combining carbamate’s biodegradability with ketal’s efficacy or novel linker chemistries (e.g., orthoesters) may address current limitations.

Biological Activity

DLin-C-DAP (also known as DLin-DMA or DLin-K-DMA) is a cationic lipid that has garnered attention in the field of molecular biology, particularly for its role in gene delivery systems. This compound is part of a larger family of lipids used in lipid nanoparticle (LNP) formulations, which are crucial for delivering RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). This article explores the biological activity of this compound, focusing on its efficacy in gene silencing, cellular uptake mechanisms, and potential applications in therapeutic contexts.

This compound functions primarily through its ability to form lipid nanoparticles that encapsulate nucleic acids. The mechanism involves several key steps:

- Formation of Lipid Nanoparticles : this compound self-assembles with nucleic acids to form nanoparticles that can protect the RNA from degradation.

- Cellular Uptake : These nanoparticles are taken up by cells via endocytosis, where they are subsequently released into the cytoplasm.

- Gene Silencing : Once inside the cytoplasm, the encapsulated siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Comparative Efficacy in Gene Delivery

Research indicates that different formulations of LNPs containing various cationic lipids exhibit varying degrees of efficacy in gene delivery. A study comparing this compound with other lipids such as DLinDMA and DLinKC2-DMA highlighted significant differences in cellular uptake and gene silencing potency:

| Lipid Composition | Cellular Uptake (Fluorescence Intensity) | Gene Silencing Efficacy |

|---|---|---|

| This compound | Low | Low |

| DLinDMA | Moderate | Moderate |

| DLinKC2-DMA | High | High |

The results demonstrated that LNPs containing DLinKC2-DMA had the highest uptake and gene silencing effectiveness, suggesting that modifications to the lipid structure can significantly enhance performance .

Case Studies and Research Findings

-

Study on Macrophages and Dendritic Cells :

In a study assessing the effectiveness of LNPs containing different cationic lipids, it was found that while this compound showed some cellular uptake, it was significantly lower than that observed with more optimized formulations like DLinKC2-DMA. This study focused on primary antigen-presenting cells (pAPCs) such as macrophages and dendritic cells, which are critical for initiating immune responses . -

Therapeutic Applications :

The potential therapeutic applications of this compound extend beyond basic research into areas such as cancer therapy and infectious disease treatment. By improving the delivery of RNA therapeutics, researchers aim to enhance the efficacy of treatments targeting specific genes involved in disease processes. -

Toxicity Assessments :

Evaluations have also been conducted to assess the cytotoxicity associated with LNP formulations containing this compound. These studies indicate that while some degree of cellular toxicity is present at higher concentrations, the overall safety profile remains favorable compared to other delivery systems .

Q & A

Q. How can researchers systematically identify literature gaps for Dlin-C-DAP?

Begin with a structured search strategy:

- Use academic databases (e.g., Academic Search Complete) with Boolean operators (AND/OR) and synonyms (e.g., "this compound derivatives" OR "mechanistic studies") to capture multidisciplinary insights .

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to refine queries, even in non-medical contexts, by substituting terms (e.g., "Intervention" = synthetic pathways) .

- Filter results by publication date (post-2020 for recent advances) and peer-reviewed journals to prioritize high-quality sources .

- Cross-reference citations in review articles to trace foundational studies and identify unresolved hypotheses .

Q. What experimental design principles are critical for initial this compound characterization?

- Define objectives using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "Determine this compound’s stability under varying pH conditions" ensures specificity .

- Incorporate controls (e.g., solvent-only samples) and triplicate measurements to account for variability .

- Select analytical methods (e.g., HPLC, NMR) based on sensitivity thresholds and compatibility with this compound’s physicochemical properties .

- Document protocols in a Data Management Plan (DMP) to ensure reproducibility, including metadata standards and storage protocols .

Q. How should researchers manage and validate preliminary data for this compound?

- Use structured tables to log raw data (e.g., spectral peaks, reaction yields) with timestamps and instrument calibration details .

- Employ FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Validate results through peer debriefing or orthogonal methods (e.g., comparing mass spectrometry with computational simulations) .

Advanced Research Questions

Q. How can contradictory findings in this compound studies be resolved?

- Conduct sensitivity analyses to identify variables causing discrepancies (e.g., temperature fluctuations in synthesis) .

- Apply Bayesian statistics to quantify uncertainty in conflicting data, such as divergent bioactivity results across cell lines .

- Replicate experiments under standardized conditions, explicitly reporting deviations from prior methodologies (e.g., purity of reagents, ambient humidity) .

- Use systematic review frameworks to weight evidence quality, prioritizing studies with rigorous controls and transparent protocols .

Q. What strategies enhance the reproducibility of this compound assays?

Q. How can multi-omics data be integrated to study this compound’s mechanisms?

- Use network analysis tools (e.g., Cytoscape) to map interactions between this compound and proteomic/metabolomic pathways .

- Apply machine learning (e.g., random forests) to identify latent variables linking structural features to observed bioactivity .

- Standardize data formats across omics layers (e.g., mzML for mass spectrometry, FASTQ for sequencing) to ensure interoperability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.